4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid
Description
4-[[3-Chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid (CAS: 1234-31-7) is a benzoic acid derivative with a molecular formula of C₁₇H₁₅ClO₄ and a molecular weight of 318.76 g/mol . Its structure features a benzoic acid core substituted with a phenoxymethyl group at the 4-position, which is further modified by a chlorine atom at the 3-position and a 1-oxopropyl moiety at the 4-position of the phenyl ring.
Properties
CAS No. |
1234-31-7 |
|---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
4-[(3-chloro-4-propanoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-2-16(19)14-8-7-13(9-15(14)18)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
XABBNQBNGDXPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-chloro-4-(1-oxopropyl)phenol with a suitable alkylating agent to form the phenoxy intermediate.
Coupling with Benzoic Acid: The phenoxy intermediate is then coupled with benzoic acid under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Mechanism of Action
The mechanism of action of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid involves the disruption of plant growth hormones. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Structural and Functional Insights
Substituent Effects on Polarity: The target compound’s phenoxymethyl and carboxylic acid groups enhance polarity, favoring aqueous solubility compared to its esterified analog (CAS 50687-48-4), which is more lipophilic .
Impact of Aromatic vs. Aliphatic Groups :
- The cinnamoyl substituent in 4-cinnamamidobenzoic acid introduces extended π-conjugation, which could enhance UV-vis absorbance properties compared to the aliphatic 1-oxopropyl group in the target compound .
Metabolic Stability: Ester derivatives (e.g., CAS 50687-48-4) are prone to hydrolysis in vivo, whereas acetylated amino analogs (e.g., CAS 82157-41-3) may resist enzymatic degradation, offering prolonged activity .
Bulky substituents like 4-pentylphenyl (CAS 50687-48-4) may sterically hinder interactions with compact binding pockets, unlike the smaller phenoxymethyl group in the target compound .
Biological Activity
4-[[3-Chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid (CAS No. 1234-31-7) is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound's structure includes a chloro-substituted phenoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that benzoic acid derivatives, including 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid, can modulate various biological pathways. Notably, studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
Efficacy in Biological Assays
- Proteasome Activity : In cell-based assays, compounds similar to 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid have been shown to significantly activate proteasomal activity, particularly the chymotrypsin-like (CT-L) and caspase-like (C-L) activities at concentrations around 5 μM .
- Cytotoxicity : Evaluations in various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated low cytotoxicity levels at concentrations that induced proteasome activation, suggesting a therapeutic window for further development .
- Enzyme Inhibition : The compound has also been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), indicating potential applications in cardiovascular and neurodegenerative diseases .
Study 1: Proteostasis Modulation
In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that the extracts containing these compounds significantly enhanced proteasomal and lysosomal activities without cytotoxic effects. The most potent interactions were observed with compounds structurally related to 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid, suggesting its potential as a modulator of cellular proteostasis .
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of benzoic acid derivatives, including 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid. Results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, further supporting their therapeutic potential against cancer .
Comparative Analysis of Biological Activities
| Compound Name | CAS No. | Proteasome Activation (%) | Cytotoxicity (IC50 μM) | Enzyme Inhibition |
|---|---|---|---|---|
| 4-[3-Chloro-4-(1-oxopropyl)phenoxy]methyl Benzoic Acid | 1234-31-7 | High (467.3 ± 3.9%) | >10 μM | ACE Inhibition |
| Compound A | N/A | Moderate | >5 μM | Neurolysin Inhibition |
| Compound B | N/A | Low | <5 μM | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
